

Cereclor: A Comprehensive Technical Guide to Chlorinated Paraffins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cereclor

Cat. No.: B8269983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor is the trade name for a range of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes.^{[1][2]} These compounds are produced through the chlorination of paraffin fractions obtained from petroleum distillation.^[1] The final product is a complex mixture of molecules with varying carbon chain lengths and degrees of chlorination, which dictates its physical and chemical properties. **Cereclor** is widely used in various industrial applications as a secondary plasticizer, flame retardant, and extreme pressure additive in lubricants.^{[1][2][3]}

This technical guide provides an in-depth overview of **Cereclor**, including its CAS numbers, chemical structure, synthesis, and analytical characterization methods.

Chemical Identity and Structure

Cereclor is not a single chemical entity but a mixture of chlorinated alkanes. Therefore, it is characterized by a range of CAS numbers depending on the specific grade and composition.

CAS Numbers:

Product/Mixture	CAS Number(s)
Chlorinated paraffins	63449-39-8
Alkanes, C14-17, chloro	85535-85-9
Paraffin waxes and Hydrocarbon waxes, chloro	63449-39-8
Cereclor S40	61788-76-9
Cereclor S50	61788-76-9
Cereclor 51L	63349-39-8

The general chemical structure of a chlorinated paraffin can be represented as $C_xH_{(2x+2-y)}Cl_y$, where 'x' represents the number of carbon atoms in the paraffin chain and 'y' represents the number of chlorine atoms. The carbon chains are typically classified as:

- Short-Chain Chlorinated Paraffins (SCCPs): C₁₀-C₁₃
- Medium-Chain Chlorinated Paraffins (MCCPs): C₁₄-C₁₇
- Long-Chain Chlorinated Paraffins (LCCPs): C₁₈-C₃₀

The degree of chlorination can range from 30% to over 70% by weight, significantly influencing the physical properties of the mixture, which can range from a colorless or yellowish mobile liquid to a highly viscous liquid or a waxy solid.[\[1\]](#)

Physicochemical Properties of Various Cereclor Grades

The properties of different **Cereclor** grades vary based on their carbon chain length and chlorine content. The following table summarizes the typical properties of a selection of **Cereclor** grades.

Grade	Carbon Chain	Chlorine Content (%wt)	Density at 25°C (g/cm³)	Viscosity at 25°C (Poise)	Pour Point (°C)
S40	C ₁₄ -C ₁₇	40	1.11	0.7	-40
42	>C ₂₀	42	1.16	25	-30
48	>C ₂₀	48	1.24	280	-15
50LV	C ₁₄ -C ₁₇	49	1.19	0.8	-30
S52	C ₁₄ -C ₁₇	51.7	1.26	10-20	-9.2
51L	C ₁₄ -C ₁₇	51.5	1.26	16	-9
56L	C ₁₄ -C ₁₇	56	1.30	8	-10
60L	C ₁₄ -C ₁₇	60	1.37	30	-7
63L	C ₁₄ -C ₁₇	63	1.41	110	-2
65L	C ₁₄ -C ₁₇	65	1.44	350	0
70L	C ₁₄ -C ₁₇	70	1.54 (at 100°C)	3000	+20

Data compiled from multiple sources.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Manufacturing Process and Experimental Protocols

Synthesis of Chlorinated Paraffins (Cereclor)

The industrial production of **Cereclor** involves the direct chlorination of a selected paraffin feedstock.[\[6\]](#) The process is a free-radical substitution reaction, which can be initiated by heat or UV light.

Detailed Methodology:

- Raw Material Selection: A suitable n-paraffin fraction (e.g., C₁₄-C₁₇ for MCCPs) is selected based on the desired properties of the final product. The purity of the paraffin feedstock is crucial for the quality of the chlorinated paraffin.

- Reaction Setup: The reaction is typically carried out in a lead-lined or glass-lined reactor to withstand the corrosive nature of the reactants and products.
- Chlorination: The paraffin feedstock is heated to the reaction temperature, typically between 80-120°C.^[6] Chlorine gas is then sparged into the reactor. The reaction is exothermic, and the temperature is controlled by cooling coils or a reactor jacket.
- Reaction Monitoring: The progress of the reaction is monitored by measuring the density or viscosity of the reaction mixture, which increases with the degree of chlorination.
- Termination: Once the desired chlorine content is achieved, the chlorine gas supply is stopped.
- Neutralization and Purification: The crude product contains residual dissolved chlorine and hydrogen chloride (HCl) gas, which is a major byproduct. The mixture is typically purged with an inert gas (e.g., nitrogen) to remove these impurities. Any remaining acidity can be neutralized by washing with a dilute alkaline solution, followed by washing with water. The product is then dried under vacuum.
- Byproduct Handling: The evolved HCl gas is typically absorbed in water to produce hydrochloric acid as a commercial byproduct.^[1]

[Click to download full resolution via product page](#)

Caption: Manufacturing Process of **Cereclor**.

Analytical Characterization

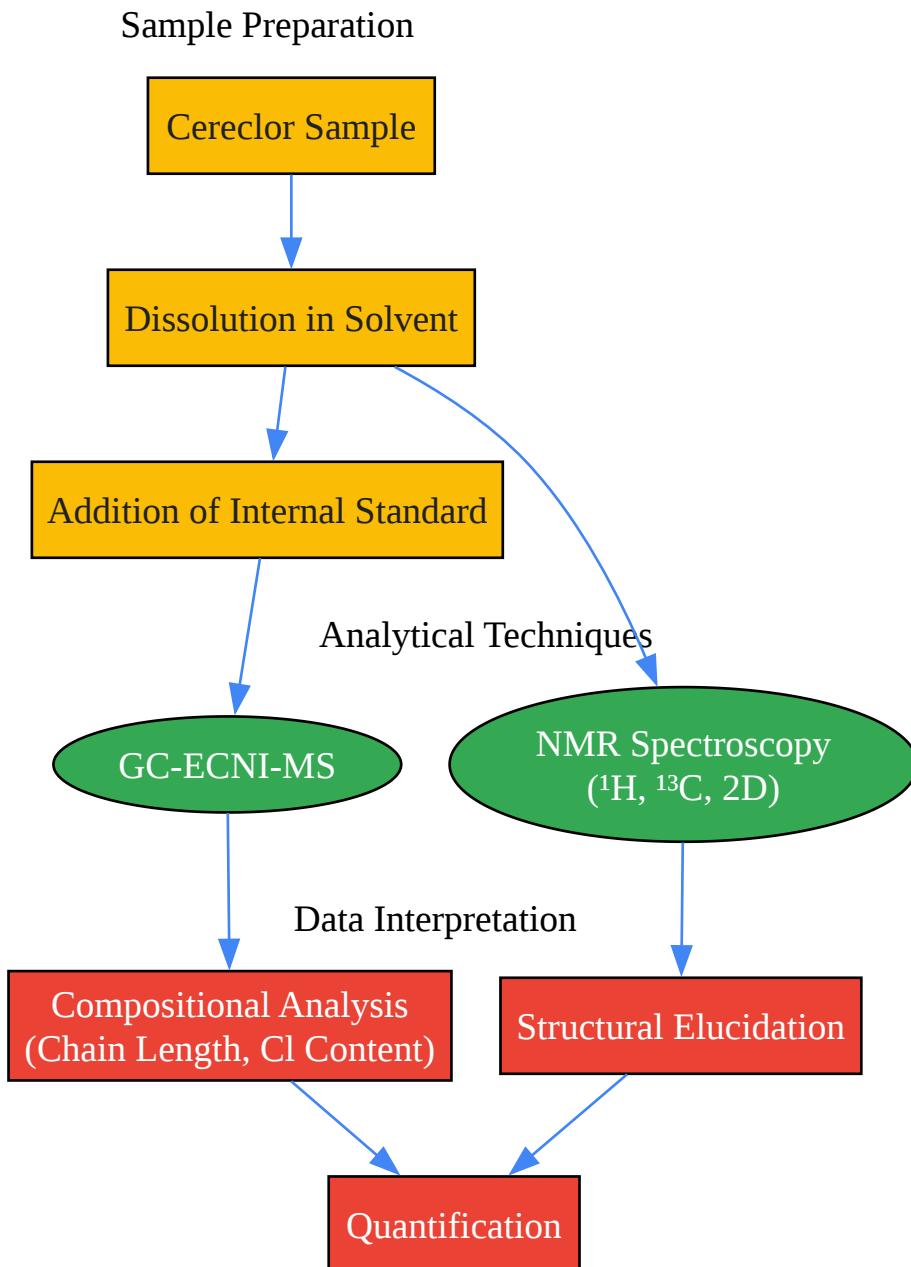
The complex nature of **Cereclor** mixtures necessitates sophisticated analytical techniques for their characterization.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

GC coupled with electron capture negative ionization mass spectrometry (GC-ECNI-MS) is a powerful technique for the analysis of chlorinated paraffins.

Experimental Protocol Outline:

- Sample Preparation: A known amount of the **Cereclor** sample is dissolved in a suitable solvent (e.g., hexane or cyclohexane). An internal standard (e.g., a specific PCB congener or a deuterated compound) is added for quantification.
- GC Separation:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
 - Injection: A split/splitless injector is used, with the injection volume typically being 1-2 μ L.
 - Oven Program: A temperature gradient is employed to separate the different chlorinated paraffin congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all components.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- MS Detection (ECNI mode):
 - Ionization: Methane is commonly used as the reagent gas for electron capture negative ionization.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
 - Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode. In SIM mode, characteristic ions of chlorinated paraffins are monitored to enhance sensitivity and selectivity.


- Data Analysis: The resulting chromatogram will show a complex pattern of peaks, often referred to as a "hump," representing the numerous unresolved isomers. Quantification is typically performed by integrating the total area of the hump and comparing it to the response of a known standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

^1H and ^{13}C NMR spectroscopy can provide valuable information about the structure and chlorine content of **Cereclor**.

Experimental Protocol Outline:

- Sample Preparation: A concentrated solution of the **Cereclor** sample is prepared in a deuterated solvent (e.g., chloroform-d, CDCl_3).
- NMR Data Acquisition:
 - ^1H NMR: A standard proton NMR spectrum is acquired. The signals from protons attached to chlorinated carbons appear at a lower field (higher ppm) compared to those in the unchlorinated paraffin backbone.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. The signals from chlorinated carbons are shifted downfield.
 - 2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed to correlate proton and carbon signals and aid in the assignment of specific structural motifs.
- Data Analysis: The degree of chlorination can be estimated by integrating the signals in the ^1H NMR spectrum corresponding to protons on chlorinated and non-chlorinated carbons. More advanced methods involve analyzing the shifts in the ^{13}C NMR spectrum.

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for **Cereclor**.

Conclusion

Cereclor represents a complex but industrially significant class of chemicals. A thorough understanding of their chemical nature, synthesis, and analytical characterization is essential

for researchers and scientists working with these materials. The methodologies outlined in this guide provide a framework for the comprehensive analysis of chlorinated paraffins, enabling better quality control, environmental monitoring, and development of new applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. tri-iso.com [tri-iso.com]
- 3. Cereclor | Coatings, Adhesives, Sealants and Elastomers Applications [tri-iso.com]
- 4. Cereclor 42 | Coatings, Adhesives and Sealants (Plasticizer and Flame Retardant) [tri-iso.com]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.nl]
- 6. entrepreneurindia.co [entrepreneurindia.co]
- To cite this document: BenchChem. [Cereclor: A Comprehensive Technical Guide to Chlorinated Paraffins]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8269983#cereclor-cas-number-and-chemical-structure\]](https://www.benchchem.com/product/b8269983#cereclor-cas-number-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com